molecular formula C26H30N2O8 B1255784 Atto 425-NHS ester CAS No. 892156-28-4

Atto 425-NHS ester

Cat. No. B1255784
M. Wt: 498.5 g/mol
InChI Key: PUEQEMDTFPYCDY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Atto 425-NHS ester and other N-hydroxysuccinimide (NHS) esters involves a coupling reaction with carboxylic acid and N-hydroxysuccinimide in the presence of a coupling agent. This process is a cornerstone in peptide synthesis, bioconjugate chemistry, and the creation of functionalized materials. Recent advancements have introduced more efficient strategies for preparing these esters, expanding their utility and application range in scientific research (Barré et al., 2016).

Molecular Structure Analysis

The structure of Atto 425-NHS ester, characterized by Fourier transform infrared spectra and nuclear magnetic resonance analysis, indicates the presence of characteristic ester absorption peaks. These analyses confirm the esterification degree and provide insights into the molecular interactions and stability of the compound under various conditions, as demonstrated in the synthesis and analysis of related NHS esters (Yang et al., 2017).

Chemical Reactions and Properties

Atto 425-NHS ester participates in a range of chemical reactions, primarily targeting the amino groups of biomolecules for conjugation. This reactivity is essential for the attachment of fluorescent labels to proteins and other targets. NHS esters, including Atto 425-NHS, react under mild conditions, offering a versatile tool for the development of fluorescent probes and the study of biomolecular functions (Nanda & Lorsch, 2014).

Physical Properties Analysis

The physical properties of Atto 425-NHS ester, such as solubility, stability, and fluorescence characteristics, are crucial for its application in biological assays. These properties are determined by the ester's molecular structure and influence its performance in various experimental conditions. Understanding these properties is essential for optimizing the use of Atto 425-NHS ester in research and diagnostic applications.

Chemical Properties Analysis

The chemical properties of Atto 425-NHS ester, including its reactivity with amines, stability in aqueous solutions, and resistance to photobleaching, define its utility in bioconjugation processes. Studies on similar NHS esters highlight the importance of these properties in the success of biochemical and cell biology experiments, ensuring that fluorescent labels remain attached and active under experimental conditions (Ward et al., 2017).

Scientific Research Applications

Bioconjugation Techniques

Atto 425-NHS ester is primarily used in various bioconjugation techniques. It is instrumental in protein labeling with fluorescent dyes and enzymes, significantly contributing to the advancement of biomolecular research. This application is crucial for understanding protein interactions and functions in complex biological systems (Klykov & Weller, 2015).

Surface Activation for Microarrays and Nanoparticles

The compound is also used for surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides. This usage is essential in the development of diagnostic tools and in facilitating the study of interactions at the molecular level (Cheng et al., 2007).

Protein and Peptide Chemistry

In protein and peptide chemistry, Atto 425-NHS ester plays a pivotal role. It is used in the chemical synthesis of peptides, providing a method for creating complex molecules that can be used in research and drug development (Barré et al., 2016).

Functionalization of Materials and Polymers

Atto 425-NHS ester is utilized in the functionalization of materials and polymers. This application is significant in the creation of specialized materials with unique properties for use in various scientific fields, including biotechnology and materials science (Orski et al., 2010).

Protein Labeling and Analysis

It is used for site-specific protein labeling, which is critical for clarifying mechanisms in molecular biology and biochemistry. This application enables the detailed study of protein structures and functions, enhancing our understanding of biological processes (Dempsey et al., 2018).

Optimization of Coupling Conditions in Biochemical Reactions

Atto 425-NHS ester is involved in optimizing coupling conditions in various biochemical reactions. This role is crucial for improving the efficiency and specificity of biochemical assays and techniques (Tournier et al., 1998).

properties

IUPAC Name

ethyl 9-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O8/c1-5-34-24(32)18-12-16-11-17-15(2)14-26(3,4)27(19(17)13-20(16)35-25(18)33)10-6-7-23(31)36-28-21(29)8-9-22(28)30/h11-13,15H,5-10,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEQEMDTFPYCDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(CC3C)(C)C)CCCC(=O)ON4C(=O)CCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583415
Record name Ethyl 9-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}-6,8,8-trimethyl-2-oxo-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atto 425-NHS ester

CAS RN

892156-28-4
Record name Ethyl 9-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}-6,8,8-trimethyl-2-oxo-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
JY Lim, LT Gew, YQ Tang - Dermatologica Sinica, 2023 - dermsinica.org
… Coumarin derivatives such as novobiocin sodium, atto 425 NHS ester, and 3,3′-Methylene-… )-coumarin, novobiocin sodium, atto 425 NHS ester, coumarin 6 and colladin which exhibit …
Number of citations: 0 www.dermsinica.org
W Kowalski, D Nocon, A Gamian… - Journal of Cellular …, 2012 - Wiley Online Library
… Purified rabbit antisera against ALD and PGAM were labeled with Atto-425 NHS ester and with and Atto-565 NHS ester as described (Goding, 1976). Polyclonal antibodies against PK (…
Number of citations: 0 onlinelibrary.wiley.com
X Wang, Y Huang, Y Lin, H Chen, J Li, C Zhao… - CCS …, 2021 - chinesechemsoc.org
… to scan the microcompartments along the x- and y-axes (Figures 3a and 3b), wherein Amy-P was fluorescently labeled by RBITC (red), and BSA-P was labeled by Atto 425 NHS ester (…
Number of citations: 0 www.chinesechemsoc.org
Y Sun, RN Day, SC Liao… - Multiphoton Microscopy in …, 2021 - spiedigitallibrary.org
… The PIE-FastFLIM method was first verified by using the lifetime standards: Atto 425 NHS ester and Rhodamine B (Sigma-Aldrich 16805 and 83689) dissolved in water. The lifetime …
Number of citations: 0 www.spiedigitallibrary.org
S Nagl - Engineering in Life Sciences, 2018 - Wiley Online Library
… The labeling procedure was carried out with the coumarin label Atto 425-NHS ester that was introduced in one inlet in pH 9 labeling buffer with some dimethylsulfoxide (DMSO). In the …
Number of citations: 0 onlinelibrary.wiley.com
RS Agnes, F Jernigan, JR Shell, V Sharma… - Journal of the …, 2010 - ACS Publications
… (7-(diethylamino)coumarin-3-carboxylic acid, Coumarin 343 [11-oxo-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxylic acid], and Atto 425-NHS ester …
Number of citations: 0 pubs.acs.org
H Höfig - 2020 - scholar.archive.org
Biomolecules often exhibit heterogeneous properties, eg they can exist in di erent conformational states. Ensemble measurements provide only averaged values and, hence, cannot …
Number of citations: 0 scholar.archive.org
SY Wei, TH Chen, FS Kao, YJ Hsu… - Journal of Tissue …, 2022 - journals.sagepub.com
… To visualize the microstructures of the hydrogel in an aqueous environment, a fluorescent dye, Atto 425 NHS ester (Sigma-Aldrich, USA), was used to label the amine side groups …
Number of citations: 0 journals.sagepub.com
HE LIN - 2008 - core.ac.uk
… Atto 425 NHS ester 2 mg/mL protein was dissolved in bicarbonate buffer (0.1 M, pH 8.3) and 2 mg/mL Atto 425 NHS ester … A threefold molar excess of Atto 425 NHS ester was added to …
Number of citations: 0 core.ac.uk
N Otrin - 2022 - pure.mpg.de
… The net charge increase of protein on coupling with ATTO 425 NHS-ester is 0, ATTO 514 NHS-ester is −1, with ATTO 520 NHS-ester +1, and with ATTO 532 −1. …
Number of citations: 0 pure.mpg.de

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